Technical Profile: 2-Amino-2-(3-carboxyphenyl)acetic acid (3-CPG)
Technical Profile: 2-Amino-2-(3-carboxyphenyl)acetic acid (3-CPG)
Executive Summary
2-Amino-2-(3-carboxyphenyl)acetic acid, commonly known as 3-Carboxyphenylglycine (3-CPG) , is a synthetic non-proteinogenic amino acid utilized primarily as a pharmacological probe for characterizing metabotropic glutamate receptors (mGluRs). Structurally, it belongs to the phenylglycine class of ligands, which have been pivotal in defining the agonist/antagonist boundaries between Group I (mGluR1/5) and Group II (mGluR2/3) receptor subtypes.
While 3-CPG has been largely superseded by more potent and selective agents (e.g., LY367385 or DCG-IV) for advanced in vivo studies, it remains a critical reference compound for understanding the Structure-Activity Relationships (SAR) of the glutamate binding pocket. This guide details its physicochemical identity, pharmacological profile, and synthesis protocols.
Identity & Nomenclature
The precise identification of stereoisomers is critical in mGluR pharmacology, as activity is often stereospecific (typically the S-isomer is bioactive).
| Attribute | Detail |
| IUPAC Name | 2-Amino-2-(3-carboxyphenyl)acetic acid |
| Common Synonyms | 3-Carboxyphenylglycine; 3-CPG; |
| CAS Number (Racemic) | 2196-57-8 |
| CAS Number (R-isomer) | 13861-01-3 |
| CAS Number (S-isomer) | Not widely commercially indexed; often synthesized de novo or resolved from racemate.[1][2] |
| Molecular Formula | C |
| Molecular Weight | 195.17 g/mol |
| SMILES | NC(C(O)=O)C1=CC=CC(C(O)=O)=C1 |
| Solubility | Soluble in 1M NaOH or dilute acid; sparingly soluble in water at neutral pH. |
Pharmacological Profile[3][4][5]
Mechanism of Action
3-CPG acts as an orthosteric ligand at the glutamate binding site (Venus Flytrap Domain) of metabotropic glutamate receptors. Its activity is defined by the position of the carboxyl group on the phenyl ring relative to the glycine moiety.
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Group I mGluRs (mGluR1): Acts as a competitive antagonist .
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Note: The meta-positioning of the carboxyl group (3-CPG) generally confers lower potency compared to the para-position (4-CPG) for mGluR1 antagonism.
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Group II mGluRs (mGluR2): Acts as a partial agonist .
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Mechanistic Insight: The ability of phenylglycines to toggle between agonist and antagonist states depends on the steric occlusion of the receptor's "closed" active conformation. 3-CPG allows partial closure of the mGluR2 domain but prevents the full closure required for mGluR1 activation.
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Signaling Pathway Visualization
The following diagram illustrates the divergent signaling cascades modulated by 3-CPG binding to Group I vs. Group II receptors.
Caption: 3-CPG differentially modulates synaptic transmission by blocking postsynaptic mGluR1 (Gq-coupled) while activating presynaptic mGluR2 (Gi-coupled).
Synthesis & Production
For research applications requiring high purity, the Strecker Synthesis is the standard protocol for generating the racemic mixture, followed by chiral resolution if specific isomers are needed.
Synthetic Route (Racemic)
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Starting Material: 3-Carboxybenzaldehyde (Isophthalaldehydic acid).
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Reagents: Sodium cyanide (NaCN), Ammonium chloride (NH
Cl), Ammonia (NH ). -
Reaction:
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The aldehyde is treated with NaCN and NH
Cl in aqueous ammonia to form the intermediate aminonitrile. -
Hydrolysis: The aminonitrile is hydrolyzed using concentrated hydrochloric acid (HCl) under reflux to yield the amino acid hydrochloride salt.
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Purification: Neutralization with a base (e.g., NaOH or pyridine) to the isoelectric point precipitates the free zwitterionic amino acid.
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Protocol: Preparation of 100mM Stock Solution
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Safety Warning: 3-CPG is an excitotoxic analog; handle with gloves and avoid inhalation.
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Solvent: 1.0 M NaOH (The compound is insoluble in neutral water).
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Steps:
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Weigh 19.52 mg of 3-CPG powder.
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Add 1.0 mL of 1.0 M NaOH. Vortex vigorously until fully dissolved.
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Slowly dilute with distilled water or buffer (e.g., HEPES) to the desired concentration.
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Critical: Check pH. If the solution becomes too acidic (pH < 4), the compound may precipitate. Adjust pH to 7.4 for biological assays.
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Experimental Applications
In Vitro Slice Physiology
Researchers use 3-CPG to dissect the components of synaptic plasticity.
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LTP Studies: Used to block the induction of Long-Term Potentiation (LTP) in the CA1 region of the hippocampus, confirming the necessity of mGluR1 activation for this phenomenon.
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Concentration: Typically applied at 100 µM – 500 µM in perfusion media (ACSF).
Binding Assays
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Displacement: 3-CPG is used to displace [³H]-Glutamate or [³H]-Quisqualate in membrane preparations to determine the density of specific mGluR subtypes.
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Selectivity Check: It is often run alongside L-AP4 (Group III agonist) to ensure observed effects are not due to Group III cross-reactivity.
References
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Hayashi, Y., et al. (1994). "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor sub-types." Journal of Neuroscience, 14(5), 3370-3377. Link
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Watkins, J. C., & Collingridge, G. L. (1994). "Phenylglycine derivatives as antagonists of metabotropic glutamate receptors." Trends in Pharmacological Sciences, 15(9), 333-342. Link
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ChemicalBook. "2-Amino-2-(3-carboxyphenyl)acetic acid Product Properties." Link
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PubChem. "Compound Summary: (R)-3-Carboxyphenylglycine." National Library of Medicine. Link
